molecular formula C7H5F3 B071337 1,3-Difluoro-5-(fluoromethyl)benzene CAS No. 170646-72-7

1,3-Difluoro-5-(fluoromethyl)benzene

Cat. No.: B071337
CAS No.: 170646-72-7
M. Wt: 146.11 g/mol
InChI Key: WRYYJVCGOUUTOA-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(fluoromethyl)benzene is a high-value, fluorinated aromatic building block specifically designed for advanced organic synthesis and research applications. Its structure, featuring fluorine atoms at the 1 and 3 positions and a fluoromethyl group (-CH₂F) at the 5 position of the benzene ring, confers unique electronic and steric properties that are pivotal in molecular design. The fluorine atoms and the fluoromethyl group act as electron-withdrawing motifs, which can significantly influence the molecule's lipophilicity, metabolic stability, and overall bioavailability when incorporated into larger structures. This makes it an exceptionally valuable intermediate in medicinal chemistry for the development of novel pharmaceutical candidates and agrochemicals. Furthermore, this compound serves as a key precursor in materials science for the synthesis of specialized polymers and liquid crystals, where the specific pattern of fluorination can alter material properties such as thermal stability, chemical resistance, and dielectric constants. The fluoromethyl group, in particular, presents a reactive handle for further functionalization, offering a pathway to more complex molecules. Researchers are advised to handle this compound with care, consulting appropriate safety data sheets for detailed hazard information. This product is intended for laboratory research purposes only and is strictly not approved for commercial use, diagnostics, or any human or animal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYYJVCGOUUTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609310
Record name 1,3-Difluoro-5-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170646-72-7
Record name 1,3-Difluoro-5-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity Profiles of 1,3 Difluoro 5 Fluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions on 1,3-Difluoro-5-(fluoromethyl)benzene

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the two fluorine atoms and the fluoromethyl group. Both fluorine and the fluoromethyl group are classified as deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). study.comlibretexts.org However, their directing effects differ significantly.

The fluoromethyl group (-CH₂F), and more generally trifluoromethyl (-CF₃) groups, are strongly deactivating and meta-directing. study.com The strong electron-withdrawing nature of the fluorine atoms in the fluoromethyl group is transmitted through the sigma bond (inductive effect), significantly reducing the electron density of the aromatic ring and making it less nucleophilic. study.com Unlike fluorine directly attached to the ring, the fluoromethyl group does not have lone pairs that can participate in resonance with the aromatic system. The deactivating nature of this group directs incoming electrophiles to the meta position, as this position is the least deactivated.

In this compound, the directing effects of these substituents must be considered in concert. The two fluorine atoms at positions 1 and 3 will direct incoming electrophiles to the positions ortho and para relative to them. The fluoromethyl group at position 5 will direct incoming electrophiles to the positions meta relative to it.

Directing Effects of Substituents on EAS
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Fluorine (-F)Strongly Electron-Withdrawing (-I)Weakly Electron-Donating (+M)Deactivatingortho, para-directing
Fluoromethyl (-CH₂F)Strongly Electron-Withdrawing (-I)NoneStrongly Deactivatingmeta-directing

The presence of multiple fluorine substituents on a benzene ring significantly influences the kinetics and selectivity of electrophilic aromatic substitution reactions. The strong inductive electron-withdrawing effect of fluorine deactivates the aromatic ring, making the reaction slower than that of benzene. csbsju.edu However, the ability of fluorine to donate electron density through resonance can lead to high regioselectivity.

Studies on the electrophilic fluorination of aromatic compounds have provided insights into the mechanism of these reactions. Kinetic isotope effect studies in the fluorination of aromatic compounds with N-F type reagents have shown small deuterium isotope effects, indicating that the decomposition of the Wheland intermediate (the sigma complex) is not the rate-determining step. researchgate.net This is consistent with a polar SEAr mechanism where the initial attack of the electrophile is the slow step. researchgate.net

In the context of this compound, the cumulative deactivating effects of the three fluorine-containing substituents would be expected to result in very slow reaction rates for EAS. The selectivity will be a complex interplay of the directing effects of all three groups. The two fluorine atoms will direct towards positions 2, 4, and 6. The fluoromethyl group will direct towards positions 2 and 6. Therefore, the most likely positions for electrophilic attack would be C2 and C6, as these positions are activated by the fluorine atoms and are meta to the fluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound and Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.comcore.ac.uk The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. libretexts.orgbyjus.com

Research on difluorinated benzenes has demonstrated their utility in SNAr reactions. For instance, 2,4-difluoronitrobenzene is a common substrate where the fluorine atom para to the strongly electron-withdrawing nitro group is selectively displaced by nucleophiles. acs.org The regioselectivity of these reactions can be influenced by the solvent, with nonpolar solvents sometimes favoring ortho-substitution. acs.org Similarly, 4,5-difluoro-1,2-dinitrobenzene reacts with various nucleophiles, leading to the formation of heterocyclic compounds. nih.gov

In these systems, the order of leaving group ability in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. libretexts.orgyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom. stackexchange.comlibretexts.org

The presence of multiple fluorine atoms on the aromatic ring significantly enhances its reactivity towards nucleophilic attack. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine activates the ring for SNAr reactions. core.ac.uk In 1,3-difluorobenzene derivatives, sequential SNAr reactions can be employed to create differentially substituted products. researchgate.net

For this compound, the three electron-withdrawing groups would render the aromatic ring highly susceptible to nucleophilic attack. The most likely positions for nucleophilic attack would be the carbon atoms bearing the fluorine atoms (C1 and C3), as these are activated by the other fluorine and the fluoromethyl group. The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions.

Factors Influencing SNAr Reactions
FactorInfluence on ReactivityInfluence on Regioselectivity
Electron-Withdrawing Groups (e.g., -F, -NO₂)Increase reactivity by stabilizing the Meisenheimer complex.Direct attack to positions ortho and para to the activating group.
Leaving GroupFluorine is often the best leaving group due to its strong inductive effect.Determines which substituent is displaced.
SolventCan influence reaction rates and, in some cases, regioselectivity.Nonpolar solvents can sometimes favor different isomers.

Cross-Coupling Reactions Involving this compound (or its Halogenated Precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov While C-F bonds are generally strong and less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, and C-I bonds, methods have been developed for the cross-coupling of fluoroarenes. semanticscholar.org

For a molecule like this compound, direct cross-coupling involving the C-F bonds would be challenging. It is more common to use halogenated precursors, such as bromo- or iodo-difluoro-(fluoromethyl)benzenes, in reactions like Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings. nih.govresearchgate.net The presence of the fluorine and fluoromethyl groups can influence the reactivity of the C-X (X = Br, I) bond and the stability of the organometallic intermediates.

Recent advances have also demonstrated the possibility of palladium-catalyzed cross-coupling reactions involving the C-H functionalization of fluorinated arenes, which presents an alternative strategy for the derivatization of such compounds. wikipedia.org Furthermore, ring-opening cross-coupling reactions of gem-difluorocyclopropanes can lead to the formation of fluorinated alkenes, showcasing innovative approaches to utilizing fluorinated building blocks. nih.gov

Metal-Catalyzed Coupling Reactions for Aryl-Fluorine Bond Formation or Modification

The activation of aryl-fluorine (Csp²–F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. rsc.org However, advances in transition metal catalysis have provided pathways for their functionalization. thermofisher.com For a substrate like this compound, these reactions offer a route to replace one or both of the ring's fluorine atoms with new carbon or heteroatom-based groups.

Palladium, nickel, and copper complexes are central to these transformations. beilstein-journals.orgmdpi.comnih.gov The general mechanism for a cross-coupling reaction, such as a Suzuki or Stille coupling, involves the oxidative addition of the aryl fluoride to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step is the most challenging and often rate-limiting for C–F bonds. mdpi.comnih.gov Following oxidative addition, a transmetalation step with an organometallic reagent (e.g., an organoboron or organotin compound) occurs, followed by reductive elimination to form the new C–C bond and regenerate the active catalyst. mdpi.com

The efficiency of these couplings is highly dependent on the choice of ligands, which can tune the electron density and steric environment of the metal center to facilitate the difficult C–F bond cleavage. Bidentate phosphine ligands, for example, have been shown to be effective in nickel-catalyzed couplings of fluoro-aromatics. mdpi.com

Below is a table summarizing representative metal-catalyzed systems used for the activation and coupling of aryl fluorides, which are applicable to this compound.

Catalyst SystemCoupling PartnerReaction TypeKey Features
NiCl₂(dppp)/NaAlkyl zinc reagentsC-C CouplingPyridinyl directing group used for ortho C-F activation. mdpi.com
Pd(0)/LigandArylboronic acidsSuzuki CouplingOxidative addition of Ar-F to Pd(0) is the key step. mdpi.comnih.gov
Cu/LigandVarious nucleophilesNucleophilic SubstitutionOften requires stoichiometric copper and specific conditions. mdpi.com

This table presents catalyst systems developed for general aryl fluorides, the principles of which are applicable to the target molecule.

Radical-Mediated Coupling Processes for Fluorinated Aromatic Systems

Radical-mediated reactions provide an alternative, often transition-metal-free, pathway to functionalize the robust C–F bonds of fluorinated aromatic systems. researchgate.net These processes typically involve the generation of a radical species that can interact with the fluoroarene.

One notable method is the silylboronate-mediated radical cross-coupling of aryl fluorides. nih.gov This reaction proceeds under mild, room-temperature conditions without the need for transition metals. A combination of a silylboronate and a base like potassium tert-butoxide (KOtBu) initiates a radical process involving the cleavage of the C–F bond on one coupling partner and a C–H bond on another, leading to the formation of a new C–C bond. nih.gov This approach has been successfully applied to a wide variety of aryl fluorides. nih.gov

Photoredox catalysis has also emerged as a powerful tool for radical fluorination and functionalization. mdpi.comresearchgate.net In a typical cycle, a photocatalyst, upon irradiation with visible light, can engage in a single-electron transfer (SET) with a substrate to generate a radical ion. For a fluoroarene, this could lead to the formation of a radical anion, which may then fragment or react further. These methods can be used for both C–F bond formation and modification, depending on the specific reaction design. researchgate.netwikipedia.org

MethodKey ReagentsReaction TypeConditions
Silylboronate-mediated couplingSilylboronate, KOtBuDefluoroalkylation (C-F/C-H coupling)Transition-metal-free, room temperature. nih.gov
Photoredox CatalysisOrganic photoredox catalyst, lightC-H Fluorination/FunctionalizationMetal-free, visible light irradiation. mdpi.com
Decarboxylative FluorinationAg or Mn catalysts, or photoredox catalysisRadical FluorinationGenerates alkyl radicals from carboxylic acids. wikipedia.org

This table summarizes radical-mediated processes for fluorinated aromatics, illustrating potential reaction pathways for this compound.

Transformations of the Fluoromethyl Moiety in this compound

The fluoromethyl group (–CH₂F) presents a different set of reactivities compared to the aryl-fluorine bonds. The benzylic C(sp³)–F bond is significantly weaker than the C(sp²)–F bonds of the aromatic ring, making it a primary target for selective chemical transformations.

C-F Bond Activation and Further Functionalization Strategies

The activation of the benzylic C–F bond is a key strategy for elaborating the structure of this compound. This can be achieved through several mechanisms, including Lewis acid promotion, single-electron transfer (SET), and transition-metal catalysis. researchgate.netnih.gov

Lewis acids can coordinate to the fluorine atom, weakening the C–F bond and facilitating its cleavage to generate a benzylic carbocation, which can then be trapped by a nucleophile. nih.gov Alternatively, reductive radical processes can be employed. For instance, the combination of organocatalysts and visible light can facilitate an endergonic electron transfer to generate a radical anion. nih.gov This reactive intermediate can then fragment, cleaving the C–F bond to produce a difluorobenzyl radical. This radical can be intercepted by various reagents, such as alkenes or hydrogen atom donors, to form new C–C or C–H bonds. nih.gov

This stepwise reduction and functionalization approach is particularly powerful as it avoids the exhaustive defluorination that can occur with harsher reducing agents. nih.gov The selective cleavage of a single benzylic C–F bond opens pathways to a diverse range of functionalized products.

Activation MethodKey Reagents/ConditionsIntermediate SpeciesSubsequent Reaction
Lewis Acid CatalysisAl-based Lewis acids (e.g., DIBAL-H)Benzylic carbocationFriedel-Crafts Alkylation. nih.gov
Photoredox CatalysisOrganic photocatalyst, visible light, formate saltsBenzyl radicalDefluoroalkylation, Hydrodefluorination. nih.gov
Main-Group OrganometallicsOrganoaluminum compoundsAte complexesArylation, Alkylation, Alkenylation. nih.gov

This table outlines strategies for activating benzylic C-F bonds, which are directly applicable to the fluoromethyl group of the target compound.

Oxidation and Reduction Chemistry of the Fluoromethyl Group

The fluoromethyl group can also undergo oxidation and reduction, although these transformations can be influenced by the presence of the fluorine atom.

Reduction: The reduction of the fluoromethyl group to a methyl group (hydrodefluorination) is a feasible transformation. This can be achieved using various reducing agents, often under conditions that favor C–F bond cleavage. As mentioned previously, photocatalytic methods using a hydrogen atom source can achieve this transformation under mild conditions. nih.gov Other methods reported for the reduction of related trifluoromethylarenes, such as using low-valent niobium or magnesium powder, could potentially be adapted for the monofluoromethyl group, likely under milder conditions due to the lower bond strength. nih.gov

Oxidation: The oxidation of the fluoromethyl group is more complex. The electron-withdrawing nature of fluorine can deactivate the benzylic C-H bonds towards some oxidative processes. However, under sufficiently strong oxidizing conditions, the fluoromethyl group could be converted to an aldehyde (3,5-difluorobenzaldehyde) or further to a carboxylic acid (3,5-difluorobenzoic acid). This would likely require potent oxidizing agents capable of overcoming the deactivating effect of the adjacent fluorine atom. The specific reaction pathway and product distribution would depend heavily on the choice of oxidant and reaction conditions. The stability of any intermediates, such as a gem-fluoroalcohol, would also play a critical role in the reaction outcome.

Advanced Spectroscopic and Spectrometric Characterization of 1,3 Difluoro 5 Fluoromethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 1,3-Difluoro-5-(fluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR and ¹³C NMR for Aromatic and Aliphatic Proton and Carbon Environments

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the fluoromethyl group.

Aromatic Region: The benzene (B151609) ring has three protons. The proton at the C2 position is situated between two fluorine atoms and would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons at the C4 and C6 positions are chemically equivalent and would each appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atom and the other aromatic protons.

Aliphatic Region: The fluoromethyl group (-CH₂F) would exhibit a characteristic signal, which would be a doublet due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached fluorine and fluoromethyl groups. The carbons directly bonded to fluorine (C1 and C3) would appear as doublets with large one-bond carbon-fluorine coupling constants. The other aromatic carbons would also show smaller couplings to the fluorine atoms.

Aliphatic Carbon: The carbon of the fluoromethyl group would appear as a doublet due to the one-bond coupling with its attached fluorine atom.

¹⁹F NMR for Analysis of Fluorine Atom Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.

Aromatic Fluorines: The two fluorine atoms attached to the benzene ring at positions 1 and 3 are chemically equivalent and are expected to produce a single signal. This signal would likely be a triplet, coupling to the two adjacent aromatic protons.

Aliphatic Fluorine: The fluorine atom of the fluoromethyl group would produce a distinct signal, appearing as a triplet due to coupling with the two protons of the methylene (B1212753) group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Connectivity Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between each proton and the carbon to which it is directly attached. This would be crucial for assigning the signals of the aromatic CH groups and the fluoromethyl group.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₇H₅F₃).

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a fluorine atom, a hydrogen atom, or the fluoromethyl group. A prominent fragment would be expected from the loss of the -CH₂F group, leading to a difluorobenzene cation. Another possible fragmentation pathway could involve the formation of a tropylium-like ion, which is common for benzyl-type compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

C-H Stretching: Aromatic C-H stretching vibrations would be observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂F group would appear in the 3000-2850 cm⁻¹ range.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations would be a key feature of the spectra. Aromatic C-F stretching typically appears in the 1300-1100 cm⁻¹ region, while the aliphatic C-F stretch would also be in a similar range.

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring could be further confirmed by the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

X-ray Diffraction for Solid-State Structural Determination of Crystalline Forms

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Computational Chemistry and Theoretical Modeling of 1,3 Difluoro 5 Fluoromethyl Benzene

Quantum Mechanical Studies of Electronic Structure and Bonding Characteristics

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1,3-Difluoro-5-(fluoromethyl)benzene. These studies reveal the distribution of electrons within the molecule, influencing its geometry, stability, and chemical behavior. The presence of three electronegative fluorine atoms significantly impacts the electronic landscape of the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. acs.org Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to perform geometry optimization. acs.orgresearchgate.net This process determines the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure.

The optimization calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the precise lengths of the C-F bonds on the aromatic ring and the fluoromethyl group, as well as the C-C bonds within the benzene ring. The ground-state energy of the molecule is also determined, providing a measure of its thermodynamic stability. acs.org

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedPredicted Value
Bond LengthC1-F (ring)1.35 Å
Bond LengthC3-F (ring)1.35 Å
Bond LengthC5-C (methyl)1.51 Å
Bond LengthC(methyl)-F1.39 Å
Bond LengthC1-C2 (ring)1.39 Å
Bond AngleF-C1-C2118.5°
Bond AngleC4-C5-C(methyl)121.0°
Dihedral AngleC4-C5-C(methyl)-F~60°

Ab Initio Methods for High-Accuracy Property Predictions

For even higher accuracy, particularly for electronic energy, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Full Configuration Interaction Quantum Monte Carlo (FCIQMC) provide benchmark-quality results. arxiv.org These methods are crucial for applications where a precise understanding of electron correlation is necessary. Applying such high-level calculations to this compound would yield a highly accurate value for its ground state electronic energy, serving as a reference point for validating less computationally expensive methods. arxiv.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies can be directly correlated with experimental Infrared (IR) and Raman spectra. researchgate.net Using DFT methods, a frequency calculation is typically performed on the optimized geometry. The resulting vibrational modes can be analyzed to assign specific peaks in the experimental spectra to corresponding molecular motions, such as C-F stretching, C-H bending, and aromatic ring deformations. researchgate.net

A comparison between calculated and experimental spectra allows for a detailed structural confirmation of the molecule. Often, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Spectral Region
Aromatic C-H Stretch3100 - 3000IR/Raman
Aliphatic C-H Stretch (CH₂)3000 - 2850IR/Raman
Aromatic C=C Stretch1600 - 1450IR/Raman
C-F Stretch (ring)1350 - 1100Strong in IR
C-F Stretch (fluoromethyl)1150 - 1000Strong in IR

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Theoretical modeling can elucidate complex reaction mechanisms by mapping out the entire potential energy surface of a chemical reaction. mdpi.com For this compound, this could involve studying its synthesis or potential degradation pathways. Computational chemists can identify reactants, products, and any intermediates, as well as the transition states that connect them. jmu.edu

By calculating the energies of these stationary points, the activation energy (energy barrier) for each step in the reaction can be determined. acs.org This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For instance, studying the nucleophilic aromatic substitution on the difluorobenzene ring would involve locating the transition state for the addition of a nucleophile and calculating the energy required to overcome this barrier.

Analysis of Intermolecular Interactions and Hydrogen Bonding Capabilities of the Fluoromethyl Group

The fluorine atoms in this compound can participate in various non-covalent interactions that dictate its physical properties and crystal packing. The highly polarized C-F bonds can act as weak hydrogen bond acceptors. The hydrogen atoms on the aromatic ring and the fluoromethyl group can interact with fluorine atoms on neighboring molecules, forming C-H···F interactions. nih.gov

Computational tools like Natural Bond Orbital (NBO) analysis can be used to study the charge transfer associated with these interactions, providing a quantitative measure of their strength. researchgate.net The theory of Atoms in Molecules (AIM) can also be applied to identify bond critical points between interacting atoms, offering further evidence and characterization of these weak intermolecular forces. acs.org Understanding these interactions is crucial for predicting the solid-state structure and material properties of the compound.

Research Applications of 1,3 Difluoro 5 Fluoromethyl Benzene in Specialized Fields

Role as a Key Synthetic Building Block for Complex Fluorinated Molecules

1,3-Difluoro-5-(fluoromethyl)benzene serves as a crucial architectural component for constructing more complex fluorinated molecules. The presence of fluorine can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. ccspublishing.org.cn The use of pre-fluorinated building blocks is a common and efficient strategy for introducing fluorine into target structures, avoiding the need for harsh and often non-selective late-stage fluorination reactions. ccspublishing.org.cn The 3,5-difluorophenyl motif is of particular interest as it can influence molecular conformation and binding interactions with biological targets.

The fluoromethyl group (-CH2F) provides a reactive site for further chemical transformations. It can be synthesized from the corresponding benzyl alcohol or benzyl bromide. For instance, 3,5-difluorobenzyl alcohol can be converted to 3,5-difluorobenzyl bromide using hydrobromic acid and sulfuric acid. chemicalbook.com This bromide is a key intermediate, readily undergoing nucleophilic substitution reactions to connect the 3,5-difluorobenzyl moiety to a wide array of molecular scaffolds. chemicalbook.comquickcompany.in This multi-step synthetic pathway, often starting from precursors like 2,4-dichloronitrobenzene, highlights the industrial importance of accessing these versatile fluorinated intermediates. quickcompany.in

Precursor in Medicinal Chemistry Research and Drug Discovery Programs

In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. Fluorine's high electronegativity can alter the acidity of nearby functional groups, while the strength of the carbon-fluorine bond can block metabolic oxidation at that site, thereby increasing the drug's half-life. jmu.edu The 3,5-difluorobenzyl group, derived from this compound or its precursors, is incorporated into various therapeutic agents.

This building block is valuable in the synthesis of inhibitors for various enzymes and receptors. For example, difluorobenzyl moieties are found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV activity and in kinase inhibitors used to treat cancer by preventing cell proliferation. google.com The synthesis of novel tubulin inhibitors, which are promising anticancer agents, has also utilized motifs containing fluorinated phenyl rings to explore binding interactions within the colchicine binding site. acs.org The strategic placement of fluorine atoms on the aromatic ring, as seen in the 3,5-difluoro pattern, is critical for optimizing interactions with the target protein and improving biological activity.

Table 1: Examples of Therapeutic Areas Involving Difluorobenzyl Moieties

Therapeutic AreaTarget/MechanismRole of Difluorobenzyl Group
Antiviral (HIV)Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Enhances binding affinity and metabolic stability. google.com
OncologyKinase InhibitorInteracts with the target enzyme to inhibit tumor cell differentiation. google.com
OncologyTubulin Polymerization InhibitorServes as a key structural component for binding to the colchicine site. acs.org
Inflammatory DiseaseSulfonamide DerivativesUsed as a core fragment in compounds for treating chronic diseases like COPD. google.com

Intermediate in Agrochemical Development and Herbicide/Insecticide Synthesis

The agrochemical industry heavily relies on organofluorine compounds, with fluorinated molecules representing a significant portion of modern pesticides. jmu.edu The inclusion of fluorine can increase the biological potency, alter the spectrum of activity, and improve the metabolic stability of herbicides, insecticides, and fungicides in the environment. researchgate.netresearchgate.net Aromatic fluorine and trifluoromethyl groups are among the most common fluorinated motifs found in commercial agrochemicals. researchgate.net

Building blocks like this compound and its synthetic equivalent, 3,5-difluorobenzyl bromide, are important intermediates for creating new active ingredients. quickcompany.in The 3,5-difluorophenyl group can act as a bioisosteric replacement for other halogenated rings, such as the dichlorophenyl group found in the herbicide Diuron. acs.org This substitution can fine-tune the compound's properties, potentially leading to improved efficacy or a more favorable environmental profile. Fluorinated fungicides, for instance, often incorporate a fluorinated benzene (B151609) moiety to inhibit sterol biosynthesis in fungi, while certain insecticides use these structures to disrupt chitin biosynthesis in insects. jmu.edu

Exploration in Advanced Materials Science and Engineering

The unique properties conferred by fluorine are also harnessed in materials science to create high-performance polymers, luminescent materials, and specialized surfaces. The strong carbon-fluorine bond and the low polarizability of fluorine lead to materials with enhanced thermal stability, chemical inertness, and low surface energy. researchgate.net

Incorporation into Functional Polymers and Resins with Tuned Properties

Fluoropolymers are a class of materials known for their outstanding properties, including high thermal stability, chemical resistance, and hydrophobicity. nih.gov Incorporating fluorinated monomers, which could be derived from this compound, into polymer backbones is a key strategy for developing advanced materials. The introduction of trifluoromethyl (-CF3) or other fluoroalkyl groups into polymers like poly(arylene ether)s and aromatic polyimides can significantly enhance their properties. researchgate.net

These modifications lead to polymers with:

Improved Solubility: Fluorine groups can disrupt polymer chain packing, making them more soluble in organic solvents and easier to process. researchgate.net

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which are essential for microelectronics applications. researchgate.net

Reduced Water Uptake: The hydrophobic nature of fluorinated segments leads to materials that absorb less moisture, which is critical for maintaining electrical and dimensional stability. researchgate.net

Development of Fluorescent Probes, Dyes, and Luminescent Materials (e.g., OLEDs)

Fluorinated aromatic compounds are of great interest in the field of optoelectronics, particularly for the development of Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms can tune the electronic properties (HOMO/LUMO energy levels) and photophysical characteristics of organic molecules. nih.govnih.gov

Fluorinated building blocks are used to construct host materials for phosphorescent OLEDs (PhOLEDs). For example, star-shaped molecules based on a 1,3,5-triazine core connected to fluorinated aryl groups have been developed as electron-transporting host materials. researchgate.net The fluorination of the peripheral groups helps to achieve high triplet energies, which is crucial for efficiently hosting blue and green phosphorescent emitters, and can lead to devices with high efficiency and low efficiency roll-off. researchgate.netrsc.org The fluorescence spectra of simple fluorinated benzene derivatives have been studied, providing a fundamental understanding of how fluorine substitution affects electronic transitions. optica.org Similarly, fluorinated phenacenes exhibit systematic shifts in their absorption and fluorescence bands compared to their non-fluorinated parent molecules, demonstrating the predictable influence of fluorination on luminescent properties. nih.gov

Surface Chemistry and Adsorption Studies on Modified Substrates

The low surface energy of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. Modifying surfaces with molecules containing fluorinated groups is a common strategy to control wettability and adhesion. mdpi.com This can be achieved through the bulk modification of a material, where a fluorinated additive migrates to the surface, or through direct surface modification. mdpi.com

For example, fluorinated organosilicon copolymers can be added to epoxy resins to increase the water contact angle of the resulting coating without compromising its mechanical properties. mdpi.com The fluorinated segments of the copolymer segregate at the surface, creating a low-energy, water-repellent layer. mdpi.com The principles of surface interaction also apply at the molecular level, where the specific binding of guest molecules can be controlled. Studies on macrocycles have shown that inward-oriented C-F bonds can create pockets that selectively bind guest molecules through C-H···F hydrogen bonds, a concept applicable to the design of functional surfaces for sensing or separation. acs.org

Research on this compound as a Derivatizing Agent in Specialized Fields Remains Largely Undocumented

Extensive research into the scientific literature reveals a notable absence of documented applications for the chemical compound this compound as a derivatizing agent in the field of analytical chemistry. Specifically, there is no available information regarding its use to facilitate the chromatographic analysis of complex mixtures or to enhance detection sensitivity through fluorine tagging.

Derivatization is a common technique in analytical chemistry where a target compound is chemically modified to produce a new compound with properties that are more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can improve the volatility, thermal stability, and detectability of analytes.

Fluorinated derivatizing agents, in particular, are valued for their ability to introduce fluorine atoms into a molecule. The presence of fluorine can significantly enhance the sensitivity of detection by techniques like electron capture detection (ECD) in GC and nuclear magnetic resonance (NMR) spectroscopy. The unique properties of the fluorine atom, including its high electronegativity and the fact that the 19F nucleus is 100% abundant and has a high gyromagnetic ratio, make it an excellent tag for detection and quantification.

While the foundational principles of derivatization and fluorine tagging are well-established, and numerous fluorinated reagents are commercially available and extensively cited in research, this compound does not appear to be among them. Searches of chemical databases and scientific journals did not yield any studies detailing its synthesis and application for these specific analytical purposes.

It is important to note that the absence of evidence does not definitively mean the compound has never been considered or tested for such applications. However, the lack of published research indicates that it is not a commonly used or recognized derivatizing agent within the scientific community. Researchers in analytical chemistry typically rely on a range of established reagents with well-documented reactivity and performance characteristics.

Further research and synthesis would be required to evaluate the potential of this compound as a novel derivatizing agent. Such studies would need to investigate its reactivity towards various functional groups, the stability of the resulting derivatives, and the performance of these derivatives in chromatographic systems and detectors.

Future Research Directions and Emerging Avenues for 1,3 Difluoro 5 Fluoromethyl Benzene

Development of Sustainable and Green Synthesis Protocols for Fluorinated Aromatics

The traditional synthesis of fluorinated aromatics often involves harsh reagents, high temperatures, and the generation of significant waste, prompting a shift towards more environmentally benign methodologies. Future research will focus on developing sustainable protocols applicable to the synthesis of 1,3-Difluoro-5-(fluoromethyl)benzene.

Key green approaches include the use of less hazardous solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalyst- and solvent-free reaction conditions. mst.edu A significant area of development is mechanochemistry, which involves solid-state reactions induced by mechanical force, often eliminating the need for bulk solvents. cell.com Furthermore, biocatalysis presents a promising green alternative. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine (C-F) bonds under mild, aqueous conditions, offering high selectivity and reducing the environmental impact associated with traditional chemical synthesis. nih.gov The adaptation of these enzymatic methods could provide novel, sustainable pathways to fluorinated building blocks.

Green Synthesis ApproachPrinciplePotential Advantages for Fluorinated Aromatics
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions rapidly and efficiently.Shorter reaction times, increased yields, improved energy efficiency. mst.edu
Mechanochemistry Reactions are conducted in the solid state by grinding reactants together.Reduces or eliminates the need for toxic solvents, can lead to novel reactivity. cell.com
Biocatalysis (e.g., Fluorinases) Employs enzymes to catalyze C-F bond formation.High selectivity, mild reaction conditions (aqueous, room temp.), environmentally friendly. nih.gov
Photocatalysis Uses light energy to drive chemical reactions, often with a photocatalyst.Mild conditions, high functional group tolerance, unique mechanistic pathways. nih.gov

Investigation of Novel Catalytic Transformations for Enhanced Selectivity

Achieving precise control over the position of fluorine atoms and subsequent functional groups on an aromatic ring is a central challenge in synthetic chemistry. Future research will heavily invest in novel catalytic systems to enhance the regioselectivity of reactions involving precursors to or derivatives of this compound.

Transition-metal catalysis, particularly with palladium, copper, and rhodium, has become a powerful tool for the direct C-H functionalization of aromatic compounds. researchgate.netchimia.ch These methods allow for the introduction of new substituents at specific positions, guided by the electronic properties of the existing fluorine atoms or by directing groups. chemindigest.com For instance, the fluorine atoms in a difluorobenzene ring can direct ortho-lithiation or C-H activation, enabling selective modification of the aromatic core. nih.gov

Visible-light photoredox catalysis has also emerged as a transformative technology. nih.gov It enables the generation of highly reactive radical intermediates under exceptionally mild conditions, facilitating fluorination, fluoroalkylation, and other C-H functionalization reactions that are often difficult to achieve with traditional methods. acs.orgrsc.org Developing photoredox methods for the selective synthesis and late-stage functionalization of compounds like this compound is a key avenue for future exploration.

Catalytic StrategyMechanismKey Advantage
Transition-Metal Catalysis C-H bond activation and cross-coupling reactions.High regioselectivity, broad substrate scope, late-stage functionalization. researchgate.netchemindigest.com
Photoredox Catalysis Single-electron transfer initiated by visible light.Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. nih.govacs.org
Organocatalysis Metal-free catalysis using small organic molecules.Avoids toxic heavy metals, can provide high enantioselectivity.

Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. rsc.org The unique properties of the C-F bond—its strength, stability, and the nuclear magnetic resonance (NMR) activity of the ¹⁹F nucleus—make fluorinated molecules attractive candidates for developing new bioorthogonal tools.

A primary future direction is the incorporation of reactive handles (e.g., alkynes, azides, tetrazines) onto the this compound scaffold. tandfonline.com Such functionalized molecules could then be used in "click" chemistry reactions to label biomolecules like proteins or peptides for imaging or diagnostic purposes. wikipedia.org The fluorinated aromatic core would serve as a stable, biologically inert tag.

Furthermore, the radioactive isotope fluorine-18 is a critical component of positron emission tomography (PET), a powerful in vivo imaging technique. mpg.de Developing methods to efficiently label molecules like this compound with ¹⁸F would create new probes for PET imaging, allowing researchers and clinicians to track biological processes non-invasively. The stability of the C-F bond is particularly advantageous for in vivo applications, ensuring the radiolabel remains attached to the probe. murphylab.org

Advanced Materials Integration beyond Current Scope, Including Nanomaterials

The introduction of fluorine into organic molecules can profoundly alter their physical and electronic properties, making them valuable components for advanced materials. cosmosmagazine.com this compound could serve as a key building block for a new generation of materials with tailored functionalities.

Liquid Crystals: The polarity and steric profile of fluorinated aromatic rings are used to control the dielectric anisotropy, viscosity, and mesophase behavior of liquid crystal materials used in displays. acs.orgdurham.ac.uk The specific 1,3,5-substitution pattern of this compound could be exploited to design new liquid crystals with optimized properties.

Organic Electronics: Fluorination of conjugated polymers and small molecules is a common strategy to lower their HOMO and LUMO energy levels, which can improve electron injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sciencedaily.com The difluoro- and fluoromethyl-substituted benzene (B151609) core can be integrated into larger conjugated systems to fine-tune their electronic characteristics and solid-state packing.

Nanomaterials: Fluorinated compounds can be used to functionalize the surface of nanomaterials, such as graphene or carbon nanoparticles, to control properties like hydrophobicity and dispersibility. ox.ac.uk Additionally, fluorinated nanoparticles are being explored as contrast agents for ¹⁹F magnetic resonance imaging (MRI) and as drug delivery vehicles. man.ac.uk

Interdisciplinary Research Collaborations Leveraging Fluorine Chemistry Principles

The unique properties imparted by fluorine ensure that its impact extends far beyond traditional chemistry. Future advancements related to this compound and similar compounds will be driven by collaborations between fluorine chemists and experts in other fields.

Medicinal Chemistry and Pharmacology: The introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Collaborations with pharmacologists are essential to design and test new fluorinated therapeutic agents where the this compound moiety could serve as a metabolically stable phenyl ring mimic or a scaffold for further derivatization.

Agrochemical Science: Similar to pharmaceuticals, fluorination is a key strategy in developing modern herbicides, insecticides, and fungicides with improved potency and environmental profiles. Interdisciplinary work with plant and insect biologists can guide the synthesis of new agrochemicals built upon fluorinated aromatic cores.

Materials Science and Engineering: The development of next-generation electronics, polymers, and sensors will rely on a deep understanding of structure-property relationships. cosmosmagazine.com Close collaboration between synthetic chemists and materials scientists is crucial to design and integrate molecules like this compound into functional devices and materials, translating molecular-level properties into macroscopic performance. mst.edu

These collaborative efforts will ensure that the fundamental principles of fluorine chemistry are effectively translated into practical solutions for pressing challenges in medicine, agriculture, and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3-difluoro-5-(fluoromethyl)benzene in laboratory settings?

  • Methodological Answer : A common approach involves halogenation followed by coupling reactions. For example, iodination at the 5-position of 1,3-difluorobenzene derivatives can introduce functional handles (e.g., 1,3-Difluoro-5-iodo-2-methoxybenzene in ). Subsequent nucleophilic substitution or cross-coupling (e.g., Sonogashira coupling using ethynyltrimethylsilane intermediates, as in ) can introduce the fluoromethyl group. Optimize reaction conditions (e.g., Pd catalysis, temperature) to minimize by-products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Identifies fluorine environments and substitution patterns. Fluorine’s high spin multiplicity may require decoupling.
  • 1H NMR : Focus on splitting patterns near fluorine atoms (e.g., coupling constants J~8–12 Hz for ortho-F).
  • GC-MS : Monitors purity and fragmentation patterns (e.g., loss of fluoromethyl groups at m/z 31).
  • IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and methylene vibrations ( ).

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact (similar to protocols for 1,4-Dibromo-2,3-difluorobenzene in ).
  • Store in inert atmospheres to prevent decomposition.
  • Monitor for volatile fluorinated by-products using real-time gas sensors.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence regioselectivity in further functionalization?

  • Methodological Answer : Fluorine’s electron-withdrawing nature directs electrophiles to meta/para positions. For example:

  • Electrophilic Aromatic Substitution : Nitration favors the 4-position (para to fluoromethyl).
  • Cross-Coupling : Pd-mediated reactions (e.g., Suzuki-Miyaura) require careful selection of boronic acids to overcome steric hindrance ( ). Computational tools (DFT) can predict transition states (reference NIST thermochemistry data in ).

Q. What strategies mitigate challenges in achieving high-purity this compound?

  • Methodological Answer :

  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (as in liquid crystal synthesis, ).
  • Distillation : Fractional distillation under reduced pressure (bp data from ).
  • By-product Analysis : Monitor for di-fluoromethylated isomers via HPLC with fluorinated stationary phases.

Q. How can computational tools predict reactivity and stability of fluorinated aromatics?

  • Methodological Answer :

  • DFT Calculations : Model substituent effects on HOMO/LUMO energies (e.g., fluoromethyl’s impact on electron density).
  • MD Simulations : Predict solubility parameters using Hansen solubility spheres (reference fluorobenzene data in ).
  • QSPR Models : Correlate logP values with experimental partitioning behavior (e.g., from deuterated analogs in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.